ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate
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Overview
Description
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is an organic compound with a complex structure that includes an ethoxyphenyl group and an oxovalerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate typically involves the esterification of 5-(3-ethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and metabolic regulation.
Comparison with Similar Compounds
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate can be compared with other similar compounds such as:
- Ethyl 5-(3-methoxyphenyl)-5-oxovalerate
- Ethyl 5-(3-chlorophenyl)-5-oxovalerate
- Ethyl 5-(3-fluorophenyl)-5-oxovalerate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The differences in substituents can lead to variations in chemical reactivity, physical properties, and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDPCGABCRMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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